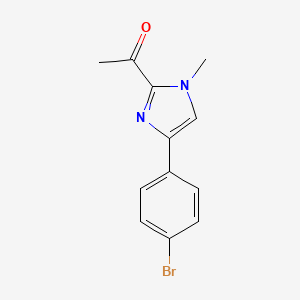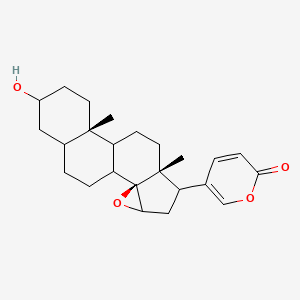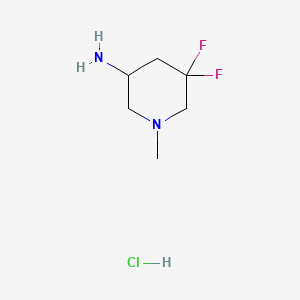![molecular formula C30H28N2O9 B14782570 1,2,3,6,7,11b-Hexahydropyrazino[2,1-a]isoquinolin-4-one;2,3-dibenzoyloxybutanedioic acid](/img/structure/B14782570.png)
1,2,3,6,7,11b-Hexahydropyrazino[2,1-a]isoquinolin-4-one;2,3-dibenzoyloxybutanedioic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,3,6,7,11b-Hexahydropyrazino[2,1-a]isoquinolin-4-one;2,3-dibenzoyloxybutanedioic acid is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a hexahydropyrazinoisoquinoline core and a dibenzoyloxybutanedioic acid moiety. The combination of these two components gives the compound distinct chemical and physical properties that make it valuable for research and industrial applications.
Vorbereitungsmethoden
The synthesis of 1,2,3,6,7,11b-Hexahydropyrazino[2,1-a]isoquinolin-4-one involves several steps. One notable method includes the reductive cyclization of N-cyanomethyl derivatives of 2-phenylethylamides of acylglycines under the influence of Raney alloy in formic acid . This process results in the formation of substituted piperazinones, which are key intermediates in the synthesis of the target compound. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Analyse Chemischer Reaktionen
1,2,3,6,7,11b-Hexahydropyrazino[2,1-a]isoquinolin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common reagents and conditions used in these reactions include formic acid, Raney alloy, and various oxidizing and reducing agents. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1,2,3,6,7,11b-Hexahydropyrazino[2,1-a]isoquinolin-4-one has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Industry: The compound is used in the production of various industrial chemicals and materials.
Wirkmechanismus
The mechanism of action of 1,2,3,6,7,11b-Hexahydropyrazino[2,1-a]isoquinolin-4-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
1,2,3,6,7,11b-Hexahydropyrazino[2,1-a]isoquinolin-4-one can be compared with other similar compounds, such as:
Praziquantel: A derivative of pyrazinoisoquinoline, used as an anthelmintic drug.
2-Phenyl-ethylamides of acylglycines: Used as intermediates in the synthesis of various organic compounds.
The uniqueness of 1,2,3,6,7,11b-Hexahydropyrazino[2,1-a]isoquinolin-4-one lies in its specific combination of structural features, which confer distinct chemical and physical properties not found in other similar compounds.
Eigenschaften
Molekularformel |
C30H28N2O9 |
|---|---|
Molekulargewicht |
560.5 g/mol |
IUPAC-Name |
1,2,3,6,7,11b-hexahydropyrazino[2,1-a]isoquinolin-4-one;2,3-dibenzoyloxybutanedioic acid |
InChI |
InChI=1S/C18H14O8.C12H14N2O/c19-15(20)13(25-17(23)11-7-3-1-4-8-11)14(16(21)22)26-18(24)12-9-5-2-6-10-12;15-12-8-13-7-11-10-4-2-1-3-9(10)5-6-14(11)12/h1-10,13-14H,(H,19,20)(H,21,22);1-4,11,13H,5-8H2 |
InChI-Schlüssel |
KOTNMEYIXWLYTJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN2C(CNCC2=O)C3=CC=CC=C31.C1=CC=C(C=C1)C(=O)OC(C(C(=O)O)OC(=O)C2=CC=CC=C2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-[[(6aR,6bS,8aS,14bR)-4,4,6a,6b,11,11,14b-heptamethyl-8a-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4-dihydroxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2-carboxylic acid](/img/structure/B14782492.png)



![3-methyl-5-methylsulfanyl-2H-pyrazolo[4,3-e][1,2,4]triazine](/img/structure/B14782508.png)

![{1-[2-(6-Bromo-1H-benzoimidazol-2-yl)-pyrrolidine-1-carbonyl]-2-methyl-propyl}-carbamic acid methyl ester](/img/structure/B14782535.png)

![2-[(4-Methylpiperazin-1-yl)methyl]-3-[[4-(3-nitrophenyl)-1,3-thiazol-2-yl]methyl]quinazolin-4-one](/img/structure/B14782544.png)

![(2S)-2-amino-3-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid](/img/structure/B14782546.png)
![1-[6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-5H-imidazo[4,5-c]pyridin-4-one](/img/structure/B14782550.png)


